![molecular formula C10H20N2O2 B2640387 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide CAS No. 1205837-31-5](/img/structure/B2640387.png)
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide, also known as HPPA, is a chemical compound that has shown potential in scientific research. It is a piperidine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been shown to bind selectively to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The sigma-1 receptor is involved in various physiological processes, including calcium signaling, protein folding, and lipid metabolism. 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been shown to modulate the activity of the sigma-1 receptor, which may result in various physiological effects, including neuroprotection, anti-inflammatory effects, and analgesia.
Biochemical and Physiological Effects:
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium signaling, the inhibition of pro-inflammatory cytokines, and the induction of neurotrophic factors. 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has also been shown to have analgesic effects in animal models of pain, which may be mediated through the activation of the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has several advantages for lab experiments, including its selective affinity for the sigma-1 receptor, its potential as a sigma-1 receptor agonist, and its potential therapeutic applications in various neurological disorders. However, 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide, including the development of new synthetic methods, the characterization of its pharmacological profile, and the investigation of its therapeutic potential in various neurological disorders. Additionally, the study of 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide may provide insights into the physiological functions of the sigma-1 receptor and its role in various physiological processes.
Synthesis Methods
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been synthesized through different methods, including the reaction of 4-piperidone with isopropylamine and acetic anhydride, and the reaction of 4-hydroxy-1-piperidinecarboxylic acid with isopropylamine and acetic anhydride. Both methods have resulted in the formation of 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide, which has been characterized through various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have a selective affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and neuronal survival. 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been studied for its potential as a sigma-1 receptor agonist, which may have therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)11-10(14)7-12-5-3-9(13)4-6-12/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPODDVQVVNJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide |
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